Cas no 2137801-30-8 (3-bromo-4-(4-methanesulfonyl-1H-pyrazol-1-yl)methylaniline)

3-bromo-4-(4-methanesulfonyl-1H-pyrazol-1-yl)methylaniline 化学的及び物理的性質
名前と識別子
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- 3-bromo-4-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]aniline
- EN300-1115712
- 2137801-30-8
- 3-bromo-4-(4-methanesulfonyl-1H-pyrazol-1-yl)methylaniline
-
- インチ: 1S/C11H12BrN3O2S/c1-18(16,17)10-5-14-15(7-10)6-8-2-3-9(13)4-11(8)12/h2-5,7H,6,13H2,1H3
- InChIKey: POHDVIRWWKOHHE-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=CC=1CN1C=C(C=N1)S(C)(=O)=O)N
計算された属性
- 精确分子量: 328.98336g/mol
- 同位素质量: 328.98336g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 18
- 回転可能化学結合数: 3
- 複雑さ: 384
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 86.4Ų
- XLogP3: 1.1
3-bromo-4-(4-methanesulfonyl-1H-pyrazol-1-yl)methylaniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1115712-10g |
3-bromo-4-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]aniline |
2137801-30-8 | 95% | 10g |
$4545.0 | 2023-10-27 | |
Enamine | EN300-1115712-5.0g |
3-bromo-4-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]aniline |
2137801-30-8 | 5g |
$2485.0 | 2023-05-23 | ||
Enamine | EN300-1115712-1.0g |
3-bromo-4-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]aniline |
2137801-30-8 | 1g |
$857.0 | 2023-05-23 | ||
Enamine | EN300-1115712-10.0g |
3-bromo-4-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]aniline |
2137801-30-8 | 10g |
$3683.0 | 2023-05-23 | ||
Enamine | EN300-1115712-2.5g |
3-bromo-4-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]aniline |
2137801-30-8 | 95% | 2.5g |
$2071.0 | 2023-10-27 | |
Enamine | EN300-1115712-5g |
3-bromo-4-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]aniline |
2137801-30-8 | 95% | 5g |
$3065.0 | 2023-10-27 | |
Enamine | EN300-1115712-0.5g |
3-bromo-4-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]aniline |
2137801-30-8 | 95% | 0.5g |
$1014.0 | 2023-10-27 | |
Enamine | EN300-1115712-0.1g |
3-bromo-4-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]aniline |
2137801-30-8 | 95% | 0.1g |
$930.0 | 2023-10-27 | |
Enamine | EN300-1115712-1g |
3-bromo-4-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]aniline |
2137801-30-8 | 95% | 1g |
$1057.0 | 2023-10-27 | |
Enamine | EN300-1115712-0.25g |
3-bromo-4-[(4-methanesulfonyl-1H-pyrazol-1-yl)methyl]aniline |
2137801-30-8 | 95% | 0.25g |
$972.0 | 2023-10-27 |
3-bromo-4-(4-methanesulfonyl-1H-pyrazol-1-yl)methylaniline 関連文献
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
3-bromo-4-(4-methanesulfonyl-1H-pyrazol-1-yl)methylanilineに関する追加情報
Introduction to 3-bromo-4-(4-methanesulfonyl-1H-pyrazol-1-yl)methylaniline (CAS No. 2137801-30-8)
3-bromo-4-(4-methanesulfonyl-1H-pyrazol-1-yl)methylaniline is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 2137801-30-8, is a derivative of aniline and pyrazole, featuring a bromine substituent and a methanesulfonyl group on the pyrazole ring. Its unique structural configuration makes it a promising candidate for further exploration in drug discovery and development.
The molecular structure of 3-bromo-4-(4-methanesulfonyl-1H-pyrazol-1-yl)methylaniline consists of a benzene ring substituted with an amino group at the 4-position and a bromine atom at the 3-position. The pyrazole ring is linked to the benzene ring through a methylene group, and the pyrazole itself is further functionalized with a methanesulfonyl group at the 4-position. This complex arrangement of substituents imparts distinct chemical properties that are of interest to researchers.
In recent years, there has been growing interest in heterocyclic compounds, particularly those incorporating pyrazole moieties, due to their wide range of biological activities. Pyrazole derivatives have been extensively studied for their potential as kinase inhibitors, antiviral agents, and anti-inflammatory compounds. The presence of the bromine atom in 3-bromo-4-(4-methanesulfonyl-1H-pyrazol-1-yl)methylaniline enhances its reactivity, making it a valuable intermediate in synthetic chemistry.
The methanesulfonyl group attached to the pyrazole ring contributes to the compound's ability to interact with biological targets in specific ways. This functional group is known to increase lipophilicity and improve binding affinity, which are crucial factors in drug design. The combination of these features makes 3-bromo-4-(4-methanesulfonyl-1H-pyrazol-1-yl)methylaniline a compelling candidate for further investigation.
Recent studies have demonstrated the potential of 3-bromo-4-(4-methanesulfonyl-1H-pyrazol-1-yl)methylaniline as a lead compound in the development of novel therapeutic agents. Researchers have explored its activity against various biological targets, including enzymes and receptors involved in cancer progression. Preliminary findings suggest that this compound exhibits inhibitory effects on certain kinases, which are key players in signal transduction pathways associated with tumor growth.
The synthesis of 3-bromo-4-(4-methanesulfonyl-1H-pyrazol-1-yl)methylaniline involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the bromine atom and the methanesulfonyl group necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex molecular framework efficiently.
One of the notable challenges in working with 3-bromo-4-(4-methanesulfonyl-1H-pyrazol-1-yl)methylaniline is its sensitivity to environmental conditions. The compound may require storage under inert atmospheres to prevent degradation. Additionally, its reactivity with other functional groups necessitates careful handling during synthesis and purification processes. Despite these challenges, the potential therapeutic benefits make it an attractive molecule for further exploration.
The pharmacological properties of 3-bromo-4-(4-methanesulfonyl-1H-pyrazol-1-yl)methylaniline are being actively investigated in preclinical studies. Researchers are focusing on understanding its mechanism of action and assessing its safety profile. In vitro assays have shown promising results regarding its ability to modulate specific biological pathways. These findings provide a strong rationale for conducting further studies in animal models to evaluate its efficacy.
In conclusion, 3-bromo-4-(4-methanesulfonyl-1H-pyrazol-1-ylmethylaniline (CAS No. 2137801-30-8) represents a significant advancement in pharmaceutical research due to its unique structural features and potential biological activities. Its synthesis presents both challenges and opportunities for chemists and pharmacologists alike. As our understanding of its properties continues to grow, this compound holds promise for contributing to the development of novel therapeutic strategies against various diseases.
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